molecular formula C9H14ClN3O B1456632 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1236263-51-6

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1456632
M. Wt: 215.68 g/mol
InChI Key: XQHZTZGLSDXWOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride” is 1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Inflammation Inhibition

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride derivatives have been investigated for their potential as non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs). A study outlined the synthesis of N-pyridinyl(methyl)indolylpropanamides that acted as potent inhibitors of topical and systemic inflammation. These compounds exhibited a level of activity higher than that of ibuprofen and comparable to that of dexamethasone in a TPA-induced mouse ear swelling assay. The pharmacomodulation focused on modifications at the N1 and C5 positions of the indole ring and the propanamide chain, indicating a strategic approach to enhancing anti-inflammatory efficacy (Dassonville et al., 2008).

Corrosion Inhibition

Another application area for 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride derivatives is in corrosion inhibition. A specific derivative, 4-amino-N,N-di-(2-pyridylmethyl)-aniline, demonstrated mixed-type inhibition properties on mild steel in hydrochloric acid. The study highlighted the compound's efficiency in decreasing corrosion, which was attributed to its adsorption following the Langmuir adsorption isotherm. Theoretical quantum chemical calculations and molecular dynamics simulations were conducted to correlate the electronic structure of the inhibitor with its performance, providing insights into the mechanism of action and potential for tailored corrosion inhibitor development (Xu et al., 2015).

Synthesis of Bioactive Compounds

Derivatives of 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride have been utilized in the synthesis of bioactive compounds, including those with potential anticonvulsant properties. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and evaluated for their anticonvulsant activity in various models. These compounds demonstrated significant potency, surpassing standard drugs like phenytoin and valproate in efficacy against generalized seizures, indicating their potential as novel therapeutic agents for epilepsy (Idris et al., 2011).

Novel Protective Strategies

In the realm of synthetic organic chemistry, 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride derivatives have been employed as protective groups for amino and hydroxyl functionalities. A study demonstrated the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, utilizing these derivatives in a novel protection strategy. This approach allows for the simultaneous protection of amine and alcohol groups in one pot, offering a new avenue for selective deprotection in synthetic pathways, which could be particularly useful in complex molecule synthesis (Ramesh et al., 2005).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-2-4-11-5-3-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHZTZGLSDXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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